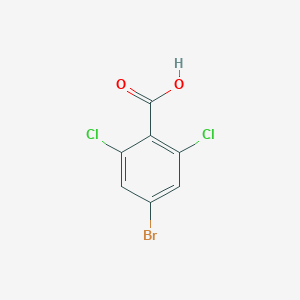

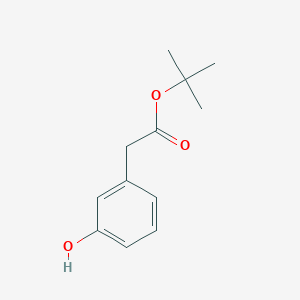

![molecular formula C9H12BrNO B1291511 4-溴-2-[(乙基氨基)甲基]酚 CAS No. 42313-78-0](/img/structure/B1291511.png)

4-溴-2-[(乙基氨基)甲基]酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

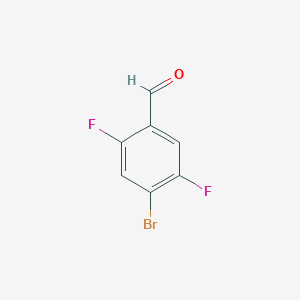

The compound 4-Bromo-2-[(ethylamino)methyl]phenol is a derivative of phenol featuring a bromine atom and an ethylamino methyl group. This structure is related to various Schiff base compounds that have been synthesized and characterized in recent studies. These compounds exhibit a range of properties and have potential applications in fields such as optical chemical sensing, coordination chemistry, and materials science.

Synthesis Analysis

Schiff base compounds related to 4-Bromo-2-[(ethylamino)methyl]phenol are typically synthesized through condensation reactions involving an aldehyde or ketone with an amine. For instance, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols . Similarly, Schiff base compounds with a bromo and pyridylimino group are synthesized by reacting 5-bromosalicylaldehyde with aminopyridines . These methods demonstrate the versatility of Schiff base chemistry in creating a variety of related compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of a related Schiff base compound was determined, showing that it crystallizes in the monoclinic system with specific cell parameters . Additionally, density functional theory (DFT) calculations are used to compare the molecular geometry obtained from X-ray crystallography with the theoretical structure in the ground state .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their molecular structure. Schiff bases containing the 4-bromo-2-[(ethylamino)methyl]phenol moiety can coordinate with metal ions, forming complexes with various geometries . The coordination behavior of these compounds with metals like copper and vanadium has been studied, revealing the formation of complexes with square pyramidal and octahedral geometries . These reactions are significant for understanding the coordination chemistry of Schiff bases and their potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of techniques. Thermal, optical, electrochemical, and fluorescent properties are investigated to understand the behavior of these materials under different conditions . For instance, the thermal stability is assessed using thermogravimetric analysis (TG-DTA), while the optical properties are studied using UV-Vis and fluorescence analyses . The electrical conductivities of polymer films derived from these compounds are measured to explore their potential as electronic materials . Additionally, the interaction of these compounds with DNA bases has been studied using the electrophilicity-based charge transfer (ECT) method, indicating potential biological interactions .

科学研究应用

金属配合物的合成和表征

研究已经深入探讨了涉及4-溴-2-[(乙基氨基)甲基]酚衍生物的金属配合物的合成和表征。这些配合物已经与各种金属(包括钒、铜和镍)合成,展示了一系列的配位几何构型和键合相互作用。值得注意的是,研究已经报道了钒(V)配合物的合成([VO2L1],[VO2L2]等)及其重要的卤素键相互作用,这些相互作用是使用密度泛函理论(DFT)计算进行探索的,并通过非共价相互作用(NCI)图(Thakur et al., 2019)进行了确认。同样,已经合成了含有席夫碱的铜(II)配合物,展示了不同的配位环境和抗菌活性(Hui, Zhou, & You, 2009)。

分子相互作用和理论分析

对这些配合物的分子结构进行的研究揭示了它们的几何构型、键合特性以及取代基对其性质的影响的详细见解。例如,二氧化钒配合物的结构已通过红外光谱和单晶X射线衍射得到确认,突显了氢键在其自组装过程中的影响(Liu & Ma, 2012)。此外,详细的密度泛函理论(DFT)研究支持了实验结果,提供了关于这些配合物的电子结构、稳定性和反应性的见解。

抗菌活性

从4-溴-2-[(乙基氨基)甲基]酚和其金属配合物衍生的席夫碱金属配合物的抗菌性质一直是一个感兴趣的课题。这些研究表明,这些配合物对各种菌株具有有效的抗菌活性,暗示了在药物化学中的潜在应用(Xiong, 2013)。

安全和危害

属性

IUPAC Name |

4-bromo-2-(ethylaminomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDCKEKALDGXGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-[(ethylamino)methyl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

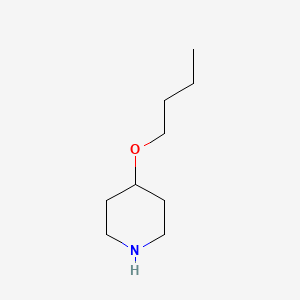

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)